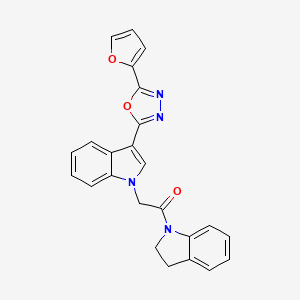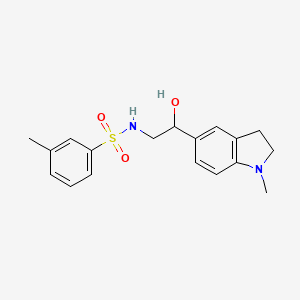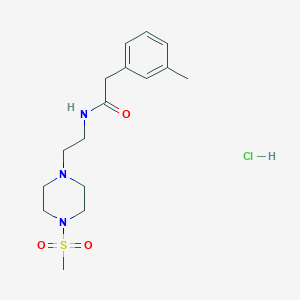
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride, also known as S288123, is a chemical compound that has been extensively studied for its potential in treating various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on acetamide derivatives, including compounds similar to the one , has demonstrated significant antibacterial potentials. A study by Iqbal et al. (2017) highlighted the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial activities. One compound in particular, bearing a 2-methylphenyl group, showed active growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, indicating moderate inhibitors with a slightly higher activity against Gram-negative bacteria (Iqbal et al., 2017).
Enzyme Inhibitory Activities
Another study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One particular compound demonstrated good activity against these enzymes, offering insights into structure-activity relationships and potential therapeutic applications (Virk et al., 2018).
Potential Therapeutic Uses
The research into compounds structurally related to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride also extends to their potential therapeutic uses. For instance, the discovery and development of clinical candidate K-604, an aqueous-soluble potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), underscore the potential of these compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S.ClH/c1-14-4-3-5-15(12-14)13-16(20)17-6-7-18-8-10-19(11-9-18)23(2,21)22;/h3-5,12H,6-11,13H2,1-2H3,(H,17,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKSPFHXOAJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)
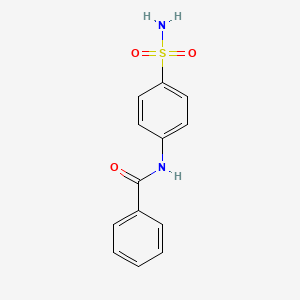

![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)
![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)
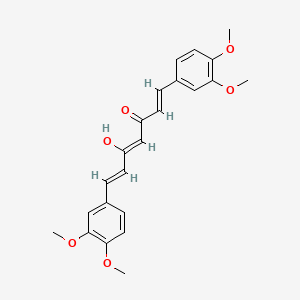
![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)
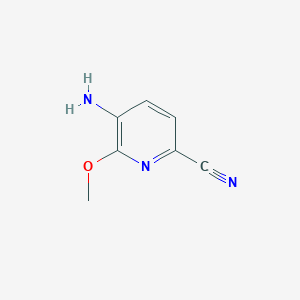
![5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2362203.png)
